tert-Butyl (2-fluoro-5-methylpyridin-4-yl)carbamate
Description
tert-Butyl (2-fluoro-5-methylpyridin-4-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to the 4-position of a 2-fluoro-5-methylpyridine ring.
Properties
Molecular Formula |
C11H15FN2O2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-5-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
MVSKILNQPHUWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-5-methylpyridin-4-yl)carbamate typically involves the reaction of 2-fluoro-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-fluoro-5-methylpyridin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-fluoro-5-methylpyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluoro-5-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity. Additionally, the tert-butyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and improving its bioavailability.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Pyridine vs. Pyrimidine Derivatives
A closely related compound, tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0), differs by substituting the pyridine ring with a pyrimidine ring and introducing a hydroxyl group. Key distinctions include:
The fluorine substituent in both compounds may enhance metabolic stability in biological systems .
Thiazole-Based Carbamates
Compounds like tert-Butyl (4-methylthiazol-2-yl)(methyl)carbamate () feature a thiazole ring instead of pyridine. Thiazole derivatives often exhibit distinct electronic properties due to sulfur’s electronegativity, influencing reactivity in cross-coupling reactions. For example:
| Compound | Melting Point | Physical State |
|---|---|---|
| tert-Butyl (4-methylthiazol-2-yl)carbamate | N/A | Liquid |
| Target Compound (Pyridine) | Not reported | Likely solid |
The liquid state of the thiazole derivative suggests lower intermolecular forces compared to the pyridine analog, which may form stronger hydrogen bonds via the carbamate group .
Biological Activity
tert-Butyl (2-fluoro-5-methylpyridin-4-yl)carbamate is a chemical compound with significant implications in biological research and medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with a fluorine atom and a tert-butyl carbamate moiety, contributes to its biological activity, particularly in enzyme interactions and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅FN₂O₂ |
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | tert-butyl N-(2-fluoro-5-methylpyridin-4-yl)carbamate |
| InChI Key | MVSKILNQPHUWTE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1NC(=O)OC(C)(C)C)F |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity through stronger hydrogen bonding capabilities with amino acid residues in the active sites of target proteins. This interaction is crucial for understanding its role in various biochemical pathways and potential therapeutic applications.
Enzyme Interaction Studies
Research indicates that this compound serves as a valuable probe for studying enzyme-substrate interactions. The presence of the fluorine atom not only improves binding affinity but also increases specificity towards certain proteins. This characteristic makes it useful in biochemical assays aimed at elucidating enzyme mechanisms and developing new inhibitors.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
-
Pharmacological Applications :
- The compound has been investigated for its potential as a pharmacophore in drug design, where modifications to its structure could yield new drugs with enhanced efficacy and reduced side effects .
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the unique features of this compound against structurally similar compounds. The table below summarizes these comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate | C₁₁H₁₅ClN₂O₂ | Contains chlorine instead of fluorine |
| tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate | C₁₁H₁₅FN₂O₂ | Fluorine at the 6-position; different regioisomer |
| tert-butyl N-(2-fluoro-5-methylpyridin-3-yl)methylcarbamate | C₁₂H₁₇FN₂O₂ | Methyl substitution on nitrogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
